molecular formula C22H27N3O4 B3017414 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide CAS No. 1203187-20-5

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide

Cat. No.: B3017414
CAS No.: 1203187-20-5
M. Wt: 397.475
InChI Key: GNCYFQJDCWMXSL-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide (CAS: 1203187-20-5) is a synthetic small molecule with the molecular formula C₂₂H₂₇N₃O₄ and a molecular weight of 397.5 g/mol . Its structure comprises three key moieties:

  • A 2-ethoxybenzamide group, which may enhance lipophilicity and membrane permeability.
  • A 1-methyl-2-oxo-1,2-dihydropyridin-3-yl core, a scaffold common in kinase inhibitors and metalloproteinase (MMP) modulators.
  • An azepane-1-carbonyl substituent, a seven-membered saturated ring that can influence conformational flexibility and target binding.

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-3-29-19-11-7-6-10-17(19)20(26)23-18-14-16(15-24(2)22(18)28)21(27)25-12-8-4-5-9-13-25/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCYFQJDCWMXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the azepane ring and dihydropyridine derivative, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O3, with a molecular weight of approximately 333.43 g/mol. The compound's structure is characterized by:

  • Azepane Ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
  • Dihydropyridine Core : Known for its role in calcium channel modulation and potential anti-hypertensive effects.
  • Ethoxybenzamide Moiety : This segment may enhance lipophilicity and influence the compound's pharmacokinetics.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial assessments suggest that this compound may possess antimicrobial properties against various bacterial strains. Further investigations are needed to determine the spectrum of activity and mechanisms involved.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The dihydropyridine structure is often associated with anticancer activity, suggesting that this compound may also exhibit similar effects.
  • Neuroprotective Effects : Given the presence of the azepane ring, which is often linked to neuroactive compounds, there is potential for neuroprotective activities, particularly in models of neurodegenerative diseases.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

A review of relevant literature reveals several studies focusing on related compounds that can provide insights into the biological activity of this compound:

StudyFindings
Study 1Investigated a structurally similar dihydropyridine derivative that demonstrated significant anticancer activity in vitro against breast cancer cell lines.
Study 2Explored azepane-containing compounds and their effects on neuronal survival in models of oxidative stress, showing protective effects against apoptosis.
Study 3Reported on the antimicrobial efficacy of related benzamide derivatives against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism of action through membrane disruption.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key steps include:

  • Formation of the azepane ring through cyclization reactions.
  • Introduction of the dihydropyridine core via condensation reactions.
  • Final coupling with 2-ethoxybenzoyl chloride to form the amide bond.

Comparison with Similar Compounds

Structural Analogues with Dihydro Pyridinone Moieties

The 1,2-dihydropyridin-2-one core is a shared feature in several bioactive compounds. Below is a comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Biological Target / Notes
Target Compound C₂₂H₂₇N₃O₄ 397.5 Azepane carbonyl, 2-ethoxybenzamide, methyl-dihydropyridinone Unknown (structural similarity suggests kinase or MMP modulation)
D-19 C₂₃H₂₃N₃O₄ 405.4 Benzo[d][1,3]dioxole, pyrrole carboxamide Likely CNS or anti-inflammatory agent (bioisostere of catechol)
DT81 (89c) C₅₄H₆₆FN₁₀O₈S 1044.2 Fluorocyclopropane, thiazole, indole-carboxamide Multi-target inhibitor (low yield: 17% suggests synthetic challenges)
BLD-1620401-82-2 C₂₉H₃₄N₆O₂ 514.6 Cyclopentyl-indazole, morpholinomethylphenyl Potential kinase or epigenetic modulator

Key Observations :

  • Azepane vs. Morpholine/Piperazine : The target compound’s azepane group offers greater conformational flexibility compared to morpholine (BLD-1620401-82-2) or piperazine ( compounds), which may enhance binding to larger enzymatic pockets .
  • Ethoxybenzamide vs. Phenoxy Groups: The 2-ethoxybenzamide in the target compound differs from the 4-chlorophenoxy group in MMP inhibitors (), suggesting divergent selectivity profiles .

Functional Group Analysis

  • Dihydro Pyridinone Core: Present in all compared compounds, this moiety is associated with hydrogen bonding to catalytic residues in MMPs or kinases .
  • Azepane Carbonyl : Unique to the target compound, this group may improve metabolic stability compared to pyrrolidine (D-19) or piperidine analogues .

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